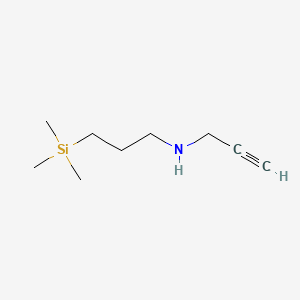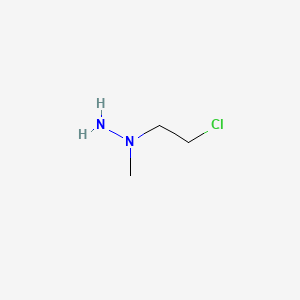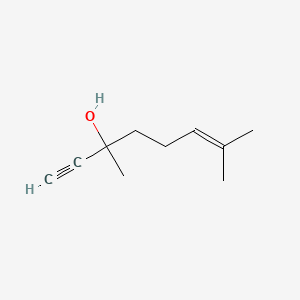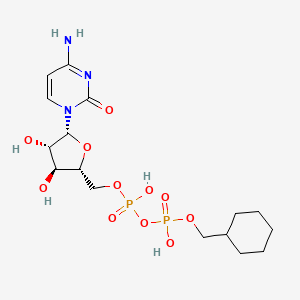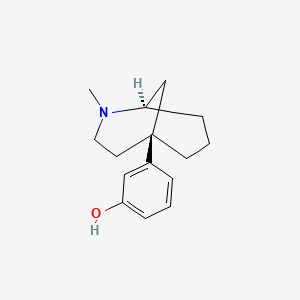![molecular formula C52H48P4Pd B1222536 Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) CAS No. 31277-98-2](/img/structure/B1222536.png)
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)
Descripción general
Descripción
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0), also known as Pd(dppe)2 or Bis(DIPHOS)palladium(0), is a compound with the molecular formula [ (C6H5)2PCH2CH2P (C6H5)2]2Pd and a molecular weight of 903.25 . It is a homogeneous catalyst most widely used in allylic substitution reactions . It is a good catalyst for bulky substrates and is a slowly dissociating ligand that gives good stereoselectivity .
Synthesis Analysis
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) can be prepared by the reduction of palladium (II) with NaBH4, DIBAL-H, hydrazine, KOH/phosphine, or F− . It is most conveniently prepared in situ from Pd (dba)2 or Pd (OAc)2 .
Molecular Structure Analysis
The molecular structure of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) consists of two 1,2-bis(diphenylphosphino)ethane (dppe) ligands coordinated to a central palladium atom .
Chemical Reactions Analysis
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is suitable for various types of cross-coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Physical And Chemical Properties Analysis
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is a yellow solid with a melting point of 234°C . It is soluble in nonprotic solvents . The compound is air sensitive and heat sensitive .
Aplicaciones Científicas De Investigación
Cross-Coupling Catalyst
Pd(DIPHOS)2: is widely used as a catalyst in various cross-coupling reactions. These reactions are fundamental in creating complex organic molecules, which are essential in pharmaceuticals, agrochemicals, and materials science . The compound’s high catalytic activity and selectivity make it a valuable tool for synthesizing biologically active compounds and new materials.
Synthesis of Electronic Materials
The electronic properties of materials can be finely tuned by the synthesis of complex organic compoundsPd(DIPHOS)2 plays a crucial role in the production of these materials, offering pathways to create novel electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Antimicrobial Applications
Research has shown that complexes containing Pd(DIPHOS)2 exhibit significant antimicrobial activity. These complexes can be used to study and potentially develop new antimicrobial agents to combat resistant strains of bacteria and fungi .
Coordination Chemistry
In coordination chemistry, Pd(DIPHOS)2 is used to prepare metal complexes with specific properties. These complexes can be applied in catalysis, materials science, and even as models for studying biological systems .
Polymer Chemistry
Pd(DIPHOS)2: is involved in the synthesis of polymers with unique properties, such as conductivity or luminescence. These polymers have potential applications in a variety of fields, including electronics, photonics, and medicine .
Biochemical Research
The compound’s potential application in medical and biochemical research is being investigated. It could play a role in the development of diagnostic tools or therapeutic agents, given its ability to interact with various biological molecules .
Mecanismo De Acción
Target of Action
The primary target of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0), also known as Pd(DIPHOS)2, is organic chemical reactions . It is widely used as a catalyst in these reactions, particularly in cross-coupling reactions .
Mode of Action
Pd(DIPHOS)2 interacts with its targets by facilitating the coupling of two organic substrates . This is achieved through its high catalytic activity, selectivity, and stability . The compound’s mode of action makes it a versatile tool for the synthesis of complex organic compounds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Suzuki-Miyaura reaction, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Buchwald-Hartwig Cross Coupling Reaction . These pathways are crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
The result of Pd(DIPHOS)2’s action is the formation of complex organic compounds . Its high catalytic activity, selectivity, and stability enable the efficient synthesis of these compounds . Additionally, Pd(DIPHOS)2 has potential applications in the production of electronic materials and in medical and biochemical research .
Action Environment
The action of Pd(DIPHOS)2 can be influenced by environmental factors such as temperature and the presence of air . The compound is typically stored under inert gas at -20°C to maintain its stability . Exposure to air or heat should be avoided .
Safety and Hazards
Direcciones Futuras
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) continues to be a valuable catalyst in organic synthesis, particularly in cross-coupling reactions. Future research may focus on expanding its applications in other types of reactions and exploring its potential in the synthesis of new materials and pharmaceuticals .
Propiedades
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFGMAGIYHHRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48P4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369119 | |
| Record name | Pd(DIPHOS)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | |
CAS RN |
31277-98-2 | |
| Record name | Pd(DIPHOS)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13-[(Phosphonooxy)methyl]hexacosanedioic acid](/img/structure/B1222455.png)
